molecular formula C14H14F2N2O2S2 B3010820 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide CAS No. 326866-51-7

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide

Cat. No. B3010820
CAS RN: 326866-51-7
M. Wt: 344.39
InChI Key: NBDUVVLULMBYNZ-UHFFFAOYSA-N
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Description

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, also known as DFB, is a sulfonamide compound that has been the subject of scientific research due to its potential therapeutic applications. DFB is a small molecule that has been found to have inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Inhibition of Tumor-Associated Isozyme

A study by Ilies et al. (2003) revealed that certain halogenated sulfonamides, including variants similar to 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, can inhibit the tumor-associated isozyme carbonic anhydrase IX. This inhibition profile differs significantly from that of other isozymes, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Development of Enzyme-Linked Immunosorbent Assay

Adrián et al. (2009) utilized antibodies raised against sulfonamide derivatives, including compounds structurally related to 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, to develop a sensitive enzyme-linked immunosorbent assay (ELISA). This assay can detect a range of sulfonamide antibiotics in milk samples, demonstrating its application in food safety and veterinary medicine (Adrián et al., 2009).

Structural Analysis and Medicinal Chemistry

The sulfonamide group, a key component of 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, is extensively used in medicinal chemistry. It appears in various marketed drugs, especially in the sulfonamide antibacterials class. These compounds, including ones similar to the chemical , act as inhibitors of tetrahydropteroic acid synthetase, demonstrating their significance in drug design and therapy (Kalgutkar, Jones, & Sawant, 2010).

properties

IUPAC Name

5-amino-N-[4-(difluoromethylsulfanyl)phenyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S2/c1-9-2-3-10(17)8-13(9)22(19,20)18-11-4-6-12(7-5-11)21-14(15)16/h2-8,14,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUVVLULMBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide

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